molecular formula C24H25N3O4 B2671996 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one CAS No. 1021261-11-9

5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one

Cat. No.: B2671996
CAS No.: 1021261-11-9
M. Wt: 419.481
InChI Key: ALUNLIIBEIVMGE-UHFFFAOYSA-N
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Description

5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridinone core substituted with benzyloxy and piperazine moieties, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridinone Core: Starting with a suitable pyridine derivative, the core structure can be formed through cyclization reactions.

    Introduction of the Benzyloxy Group: This step involves the substitution of a hydrogen atom on the pyridinone ring with a benzyloxy group, often using benzyl alcohol and a suitable catalyst.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with the intermediate compound.

    Final Functionalization: The methoxyphenyl group is introduced through acylation or similar reactions to complete the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology

In biological research, it may serve as a ligand in receptor binding studies or as a probe in biochemical assays.

Medicine

The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development, particularly in targeting neurological or psychiatric disorders.

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one would depend on its specific biological target. Generally, compounds with similar structures may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(benzyloxy)-2-(4-(4-chlorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one
  • 5-(benzyloxy)-2-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyridin-4(1H)-one

Uniqueness

The presence of the methoxy group in 5-(benzyloxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridin-4(1H)-one may confer unique electronic and steric properties, potentially enhancing its binding affinity and selectivity for certain biological targets compared to its analogs.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-phenylmethoxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-30-20-9-7-19(8-10-20)26-11-13-27(14-12-26)24(29)21-15-22(28)23(16-25-21)31-17-18-5-3-2-4-6-18/h2-10,15-16H,11-14,17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUNLIIBEIVMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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